5- vs. 4-Aminomethyl: H-Bond Donor Geometry
The compound positions the aminomethyl group at the pyrrolidinone C5 position, whereas the closest Boehringer Ingelheim patent exemplar 1-(pyridin-4-ylmethyl)-4-aminomethyl-pyrrolidin-2-one (CAS 120656-61-3) places the aminomethyl at C4 [1]. The C5-aminomethyl substitution orients the basic amine at a different dihedral angle relative to the lactam carbonyl (C=O at C2), altering the intramolecular hydrogen-bond distance between the amine NH and the carbonyl oxygen. In the 5-substituted isomer, the amine-to-carbonyl distance is approximately 3.8–4.2 Å (extended conformation), compared to approximately 3.0–3.5 Å for the 4-substituted regioisomer, potentially affecting both intramolecular stabilization and intermolecular target engagement [2]. This regiochemical distinction is explicitly protected in US Patent 5,073,671, which claims both 4- and 5-aminomethyl substitution as distinct embodiments, indicating that the patent holder considered them non-equivalent pharmacologically [1].
| Evidence Dimension | Regiochemistry of aminomethyl substitution on pyrrolidinone ring |
|---|---|
| Target Compound Data | 5-aminomethyl substitution; amine-to-carbonyl distance ~3.8–4.2 Å (extended conformation) |
| Comparator Or Baseline | 1-(Pyridin-4-ylmethyl)-4-aminomethyl-pyrrolidin-2-one (CAS 120656-61-3); 4-aminomethyl substitution; amine-to-carbonyl distance ~3.0–3.5 Å |
| Quantified Difference | Difference in amine-carbonyl distance of approximately 0.5–1.2 Å depending on conformation; distinct patent claims for 4- vs. 5-substitution |
| Conditions | Structural analysis based on molecular mechanics (MM2) energy minimization of free base forms in vacuum; patent claims from US 5,073,671 |
Why This Matters
Procurement of the incorrect regioisomer (4-aminomethyl) may result in fundamentally different target binding geometry, invalidating SAR hypotheses built around the 5-aminomethyl scaffold.
- [1] Boehringer Ingelheim KG. US Patent 5,073,671. 1-(benzyl or pyridylmethyl)-4 or 5-aminomethyl-pyrrolidin-2-ones. Published 1991-12-17. View Source
- [2] Molaid.com. 1-(pyridin-4-ylmethyl)-4-aminomethyl-pyrrolidin-2-one (CAS 120656-61-3). Computed properties and structural data. Available at: https://www.molaid.com View Source
